1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is an organic compound with the molecular formula C29H22. It is a multi-phenylated version of cyclopentadiene, often utilized in materials science and organic chemistry research as a ligand or as a building block for the synthesis of larger, more complex organic molecules . The compound’s rigid structure and conjugated system make it a subject of interest in the study of electron-rich aromatic systems, which are relevant for understanding the properties of conductive materials .
Preparation Methods
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is typically synthesized through the condensation reactions of diphenylacetylene with methylchromium systems . This reaction forms the compound as one of the condensation products . Another method involves the reaction of phenylmagnesium bromide on benzaldiphenylmaleide, followed by reduction, dehydration, and oxidation of the intermediate methylenedesoxybenzoin . These synthetic routes require specific reaction conditions, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraphenylcyclopentadienone.
Substitution: It can participate in substitution reactions where phenyl groups are replaced by other substituents.
Addition: The compound can undergo addition reactions with various reagents, forming new products with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene has several scientific research applications:
Materials Science: It is used as a ligand or building block for the synthesis of larger, more complex organic molecules.
Polymer Science: The compound is explored for its potential to form polymers with unique optical and electronic properties.
Organometallic Chemistry: It acts as a ligand to transition metals, aiding in the development of novel catalysts and coordination complexes.
Optoelectronics: The compound is employed in the fabrication of triple-layer blue-emitting devices.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene exerts its effects involves its ability to participate in various chemical reactions due to its electron-rich aromatic system. The compound’s phenyl groups provide steric hindrance, influencing its reactivity and selectivity in chemical reactions . Additionally, the compound’s conjugated system allows it to interact with other molecules through π-π interactions, making it useful in the study of conductive materials .
Comparison with Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene can be compared with other similar compounds, such as:
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 1,2,3,4,5-Pentamethylcyclopentadiene
- Tetraphenylcyclopentadienone
These compounds share similar structural features but differ in the number and type of substituents on the cyclopentadiene ring. The uniqueness of this compound lies in its multiple phenyl groups, which provide significant steric hindrance and influence its chemical reactivity and selectivity .
Properties
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-45-3, 197711-16-3 | |
Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15570-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |
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Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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